N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide is a benzamide derivative featuring a benzothiazole moiety and a methyl(phenyl)sulfamoyl group. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The sulfamoyl group (SO₂NH) is a critical pharmacophore in sulfonamide drugs, often contributing to enzyme inhibition via interactions with biological targets . Its molecular formula is C₂₇H₂₂N₄O₃S₂, and it is registered under CAS 313405-34-4 .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-30(22-10-3-2-4-11-22)35(32,33)23-16-14-19(15-17-23)26(31)28-21-9-7-8-20(18-21)27-29-24-12-5-6-13-25(24)34-27/h2-18H,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDCMMDLWWOXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Phenyl Ring: The benzothiazole derivative is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and appropriate boronic acids.
Introduction of Benzamide Group: The benzamide group is introduced by reacting the coupled product with benzoyl chloride in the presence of a base such as triethylamine.
Substitution with Methyl(phenyl)sulfamoyl Group: Finally, the methyl(phenyl)sulfamoyl group is introduced through a nucleophilic substitution reaction, using methyl(phenyl)sulfonyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzamide group, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide, in cancer therapy. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, a related compound demonstrated potent inhibitory activity against Kv1.3 channels, which are implicated in cancer cell proliferation and survival .
Antimicrobial Activity
Benzothiazole derivatives are also being investigated for their antimicrobial properties. The structural characteristics of this compound suggest that it may exhibit activity against bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods involving the reaction of benzothiazole derivatives with sulfonamide compounds. Characterization techniques such as NMR spectroscopy and X-ray crystallography are crucial for confirming the molecular structure and understanding its properties .
Computational Studies
Computational modeling has been employed to predict the behavior of this compound in various biological systems. Density functional theory (DFT) calculations provide insights into its electronic structure and reactivity, which are essential for optimizing its pharmacological profile .
Drug Development
The unique structural features of this compound position it as a candidate for drug development targeting specific pathways involved in disease processes such as cancer and infections. The ability to modify the benzothiazole moiety allows for the design of analogs with enhanced potency and selectivity .
Material Science
Beyond biological applications, benzothiazole derivatives are being explored for their optical properties and potential use in materials science. Their ability to act as optical materials opens avenues for applications in photonics and optoelectronics .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study investigated a series of benzothiazole-based compounds for their anticancer properties against various cancer cell lines. The results indicated that modifications to the benzothiazole moiety significantly influenced cytotoxicity profiles, suggesting that this compound could be optimized for better therapeutic outcomes.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing derivatives of benzothiazole to evaluate their antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives exhibited significant inhibitory effects, indicating a potential role for this compound in addressing antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several benzamide and sulfonamide derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Physicochemical Properties
Table 2: Spectral and Computational Data
Notes:
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies, including structure-activity relationships (SAR), enzyme inhibition assays, and case studies.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C18H18N2O2S
- Molecular Weight : 342.41 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Several studies have indicated that benzothiazole derivatives possess antifungal and antibacterial properties. This specific compound has shown promising results against various pathogens.
- Enzyme Inhibition : It has been noted for its inhibitory effects on certain enzymes, including firefly luciferase, which is crucial in bioluminescence studies .
Antifungal Activity
A study highlighted the antifungal properties of related benzothiazole compounds. The compounds were tested against Candida albicans and Candida parapsilosis, showing minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole. The presence of electronegative substituents on the phenyl moiety was found to enhance antifungal activity significantly .
Enzyme Inhibition
Research involving enzyme inhibition has shown that benzothiazole derivatives can inhibit Kv1.3 potassium channels. For instance, certain analogs demonstrated similar potency to known inhibitors in patch clamp assays . This suggests potential therapeutic applications in autoimmune diseases where Kv1.3 plays a role.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzothiazole ring and the phenyl moiety significantly influence biological activity. For example:
| Compound | Substituent | Activity (IC50) |
|---|---|---|
| Compound A | -F | 10 µM |
| Compound B | -Cl | 15 µM |
| Compound C | -Br | 20 µM |
This table illustrates how varying halogen substituents can impact the potency of benzothiazole derivatives against specific targets.
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties are crucial for evaluating the drug-likeness of this compound. Preliminary studies suggest favorable ADME characteristics, indicating good bioavailability and metabolic stability .
Q & A
Basic: What are the key steps and optimization strategies for synthesizing N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide?
Answer:
Synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the benzothiazole ring via cyclization of 2-aminothiophenol derivatives with appropriate carbonyl groups .
- Step 2: Sulfonylation of the phenyl group using methyl(phenyl)sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 3: Amide coupling between the sulfonamide intermediate and benzamide derivatives, often employing coupling agents like EDC/HOBt .
Optimization Strategies:
- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) for amide bond formation to enhance reaction efficiency .
- Purification: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., benzothiazole protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₀N₃O₃S₂: 514.09) .
- X-ray Crystallography: Resolves 3D conformation, particularly for benzothiazole and sulfonamide moieties .
- HPLC: Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced: How can researchers elucidate the biological mechanism of action for this compound?
Answer:
- Enzyme Inhibition Assays: Test inhibitory activity against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Molecular Docking: Employ AutoDock Vina to predict binding poses with target proteins (e.g., benzothiazole interactions with ATP-binding pockets) .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to validate target engagement .
- Cellular Pathway Analysis: Use Western blotting to assess downstream signaling (e.g., phosphorylation status of ERK or Akt) .
Advanced: What computational approaches are effective for studying ligand-receptor interactions?
Answer:
- Docking Protocols: AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20, grid box centered on active sites) .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability .
- Free Energy Calculations: Use MM-PBSA to estimate binding affinities (ΔG calculations) .
- Validation: Cross-check docking results with experimental data (e.g., IC₅₀ values) to refine scoring functions .
Advanced: How should researchers address contradictions in reported bioactivity data for structural analogs?
Answer:
- Comparative Analysis: Perform side-by-side assays (e.g., antimicrobial MIC testing) on analogs with minor structural variations (e.g., fluoro vs. methyl substituents) .
- Reproducibility Checks: Validate reported protocols under standardized conditions (e.g., Mueller-Hinton agar for bacterial growth) .
- Structural Reanalysis: Use X-ray crystallography or 2D-NOSY to confirm if discrepancies arise from conformational differences .
Advanced: What are the potential material science applications of sulfonamide-benzothiazole hybrids?
Answer:
- Polymer Composites: Incorporate into sulfonated polymers for proton-exchange membranes (test conductivity via electrochemical impedance spectroscopy) .
- Surface Functionalization: Modify nanoparticles (e.g., Au NPs) via thiol linkages for catalytic applications (assess using TEM and XPS) .
- Luminescent Materials: Study photophysical properties (e.g., fluorescence quantum yield) for OLED applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
